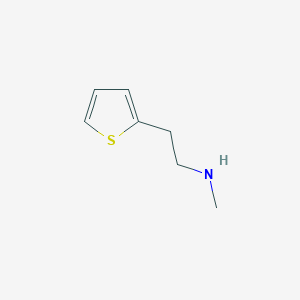
2-Fenilvaleronitrilo
Descripción general
Descripción
2-Phenylvaleronitrile is a chemical compound with the formula C11H13N . It has a molecular weight of 159.2276 .
Synthesis Analysis
The synthesis of 2-Phenylvaleronitrile has been studied extensively. A notable method involves the selective C-alkylation of benzyl cyanide (BC) with n-bromopropane (BP) using aqueous KOH and catalyzed by TBAB under ultrasonic (300W) assisted organic solvent-free conditions .Molecular Structure Analysis
The molecular structure of 2-Phenylvaleronitrile consists of 11 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . It contains a total of 25 bonds, including 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving 2-Phenylvaleronitrile have been studied. The kinetics of its synthesis was successfully carried out by selective C-alkylation of benzyl cyanide (BC) with n-bromopropane (BP) using aqueous KOH and catalyzed by TBAB under ultrasonic (300W) assisted organic solvent-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenylvaleronitrile are determined by its molecular structure. It has a molecular weight of 159.2276 . More detailed physical and chemical properties would require specific experimental measurements.Aplicaciones Científicas De Investigación
Síntesis Orgánica
El 2-Fenilvaleronitrilo sirve como intermedio en la síntesis orgánica. Es particularmente útil en la alquilación C-selectiva del cianuro de bencilo con n-bromopropano. Este proceso está catalizado por bromuro de tetrabutilamonio (TBAB) y se beneficia de la asistencia ultrasónica, lo que aumenta significativamente la velocidad de reacción en comparación con las reacciones silenciosas .
Estudios Cinéticos
El papel del compuesto en los estudios cinéticos es notable. Los investigadores han utilizado el this compound para comprender la cinética de su propia síntesis. Al controlar las condiciones de reacción, como la velocidad de agitación, la concentración del catalizador y la temperatura, los científicos pueden estudiar la influencia de estos parámetros en la velocidad de reacción .
Catálisis de Transferencia de Fase
En la catálisis de transferencia de fase, el this compound se sintetiza en condiciones libres de disolventes orgánicos. Este enfoque respetuoso con el medio ambiente aprovecha la energía ultrasónica para mejorar la eficiencia de la reacción, lo que demuestra la utilidad del compuesto en aplicaciones de química verde .
Sonoquímica Ultrasónica
La sonoquímica ultrasónica explora los efectos de las ondas ultrasónicas de alta frecuencia en las reacciones químicas. La síntesis de this compound en condiciones ultrasónicas proporciona información sobre cómo se puede utilizar la sonicación para controlar y acelerar los procesos químicos .
Mecanismo De Acción
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Phenylvaleronitrile. For instance, the boiling point of 2-Phenylvaleronitrile is approximately 399.7 K at a pressure of 0.017 bar , indicating that it may evaporate under ambient conditions, which could affect its stability and efficacy.
Propiedades
IUPAC Name |
2-phenylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUPTAFHLRBHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970921 | |
| Record name | 2-Phenylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5558-78-1 | |
| Record name | 2-Phenylvaleronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





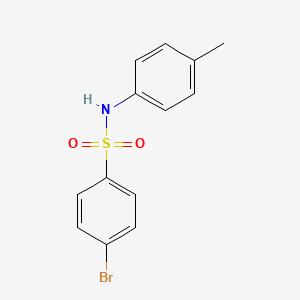
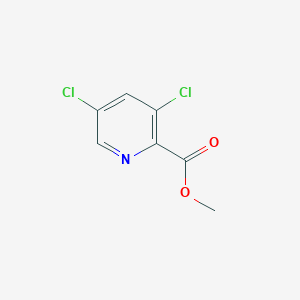
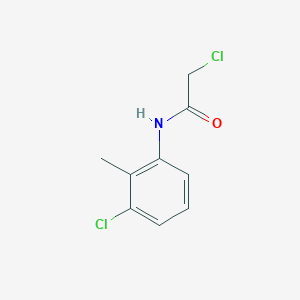
![5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B1604561.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate](/img/structure/B1604562.png)

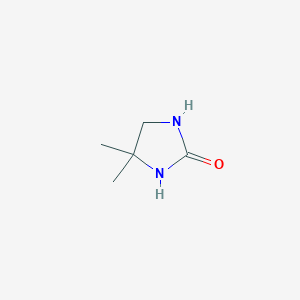
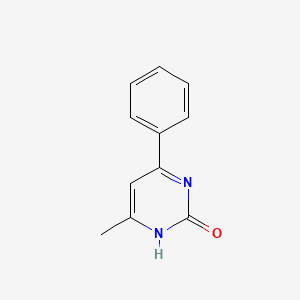
![n-[2-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B1604567.png)

